2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the second carbon of the oxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized through free radical graft copolymerization .Scientific Research Applications
Synthesis of Derivatives and Potential Applications
The compound 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid serves as a crucial precursor in synthesizing various derivatives with potential applications in different scientific domains. For instance, derivatives like 5-(dimethylamino)-4-tosyl-1,3-oxazol-2-carbaldehyde and its analogs have been synthesized through treatment with aminals, which were further used to obtain 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, highlighting its versatility in creating structurally diverse molecules (Vyzhdak et al., 2005).
Role in Peptide Synthesis
The compound also exhibits potential in the field of peptide synthesis. A study has shown that 3-(Dimethylamino)-2,2-dimethyl-2H-azirine, a related compound, can be used in the synthesis of Aib Oligopeptides, indicating the compound's utility in complex biochemical constructions (Obrecht & Heimgartner, 1987).
Inhibitory Activity Against Chitinases
The synthesis of heterocyclic N-acetylglucosaminyl amides and chitobiosyl amides from 2-(Dimethylamino)oxazoline-4-carboxylic acids has been documented. These compounds have shown moderate inhibitory activities against chitinases, suggesting their potential application in studying and possibly controlling enzymatic activity related to chitin (Rottmann et al., 1999).
Facilitating Chemical Library Generation
The compound has been employed in generating a structurally diverse library of compounds, showcasing its utility in medicinal chemistry for generating a range of potentially bioactive compounds (Roman, 2013).
Enantioselective Synthesis
The compound has also been implicated in enantioselective synthesis. For instance, TADMAP-catalyzed carboxyl migration reactions involving oxazolyl enol carbonates have been used to prepare chiral lactams and lactones containing a quaternary asymmetric carbon, demonstrating the compound's utility in stereoselective synthesis (Shaw et al., 2006).
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWZFXHKPFYTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid |
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